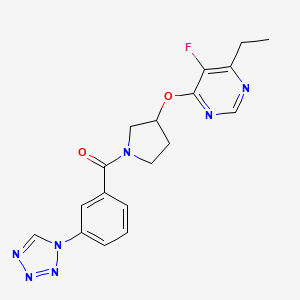

(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound characterized by its complex chemical structure. This compound showcases a phenyl group substituted with a tetrazole ring and a pyrrolidine ring bonded to a methanone moiety that is further connected to a fluorinated pyrimidine. This intricate configuration lends the compound a variety of chemical and biological properties, making it an interesting subject for scientific research.

Mecanismo De Acción

Target of Action

Compounds containing 1h-tetrazole have been known to exhibit antifungal properties

Mode of Action

The exact mode of action of this compound is currently unknown. Tetrazoles are known to react with acidic materials and strong oxidizers . This suggests that the compound may interact with its targets by reacting with acidic residues or oxidizing agents within the target molecules.

Biochemical Pathways

Compounds containing 1h-tetrazole have been associated with antifungal activities , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.

Result of Action

Given its potential antifungal properties , it may result in the inhibition of fungal growth and reproduction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone involves a multi-step process:

Formation of 1H-tetrazol-1-yl benzene:

Coupling with Pyrrolidin-1-yl Methanone: : The 3-position of the phenyl ring is then functionalized to attach the pyrrolidin-1-yl methanone via amide bond formation, often employing reagents such as DCC (dicyclohexylcarbodiimide) in anhydrous conditions.

Ethyl Fluoropyrimidine Substitution: : The final step involves the substitution reaction where the pyrimidine ring is introduced via nucleophilic aromatic substitution, where the 4-position of the fluoropyrimidine is typically reactive towards nucleophilic attack by the oxygen of the pyrrolidine ring.

Industrial Production Methods

Industrial-scale production may leverage:

Continuous Flow Chemistry: : For improved yields and reduced reaction times.

Automation: : Use of automated synthesis platforms to handle the multi-step reactions efficiently.

Optimized Catalysts and Reagents: : Specialized catalysts may be employed to enhance specific steps, such as palladium-catalyzed coupling reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone moiety, forming corresponding carboxylic acids or ketone derivatives.

Reduction: : Reduction reactions can be employed to alter the tetrazole ring or pyrimidine functionalities, potentially transforming them into amines or deoxy analogs.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the tetrazole.

Common Reagents and Conditions

Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

Reduction: : Common reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

Substitution: : Halogenating agents for electrophilic substitution, and organometallics like Grignard reagents for nucleophilic substitution.

Major Products

The products formed from these reactions will vary based on the sites of reactivity, but typically include altered aromatic structures, reduced nitrogen heterocycles, and substituted methanone derivatives.

Aplicaciones Científicas De Investigación

This compound is of significant interest in multiple fields:

Chemistry: : As a model compound for studying complex synthetic routes and reaction mechanisms.

Medicine: : Could be a candidate for pharmaceutical development, especially if it exhibits bioactive properties such as antimicrobial or anticancer activities.

Industry: : Its synthesis and reactivity profile may make it useful for designing novel materials or chemical intermediates.

Comparación Con Compuestos Similares

Compared to similar compounds such as:

(3-phenyl)(3-((6-methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

(3-(1H-imidazol-1-yl)phenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone: It stands out due to the unique combination of a tetrazole ring and a fluoropyrimidine moiety, which may endow it with distinct reactivity and biological activity profiles.

Propiedades

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSOYYFMFUCXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)

![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2902890.png)

![1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2902893.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2902895.png)

![2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2902896.png)

![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2902898.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2902900.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide](/img/structure/B2902901.png)

![5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2902902.png)

![methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2902906.png)

![2-oxo-6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B2902908.png)

![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)